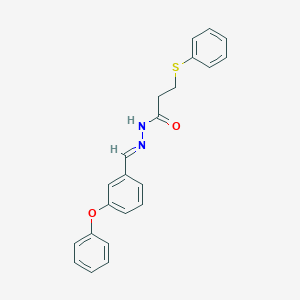![molecular formula C13H12N2O3 B306713 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide, also known as HFA, is a chemical compound that has gained significant attention in the field of scientific research. HFA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide is not fully understood, but it is believed to act through various pathways, including inhibition of inflammatory cytokines, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, and induces apoptosis in cancer cells. In vivo studies have shown that this compound has a positive effect on glucose metabolism and can improve insulin sensitivity. Additionally, this compound has been shown to have a positive effect on the growth and development of plants, including increased biomass and root growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has several advantages for lab experiments, including its low toxicity, ease of synthesis, and broad range of potential applications. However, this compound also has some limitations, including its poor solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for research on 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another potential area of research is the development of this compound-based fertilizers for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Méthodes De Synthèse
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide can be synthesized through various methods, including condensation reaction, reflux reaction, and microwave-assisted synthesis. One of the most common methods for synthesizing this compound is through the condensation reaction between 5-phenyl-2-furaldehyde and 2-hydroxyacetohydrazide in ethanol. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential applications in agriculture, where it has been shown to have a positive effect on the growth and development of plants. Additionally, this compound has been studied for its potential applications in industry, where it has been shown to possess anti-corrosion properties.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H12N2O3/c16-9-13(17)15-14-8-11-6-7-12(18-11)10-4-2-1-3-5-10/h1-8,16H,9H2,(H,15,17)/b14-8+ |
Clé InChI |
GGDVFDQURVGGBO-RIYZIHGNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CO |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CO |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306630.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanohydrazide](/img/structure/B306631.png)
![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B306634.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)


![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
